molecular formula C13H22N2O3 B1432177 Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate CAS No. 885516-98-3

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B1432177
CAS No.: 885516-98-3
M. Wt: 254.33 g/mol
InChI Key: FVBVBNNQZAWHNR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate is a derivative of N-Boc piperazine . It is a semi-flexible linker useful in PROTAC development for targeted protein degradation .


Synthesis Analysis

The synthesis of tert-butyl 4-(2-cyano-2-hydroxyethyl)piperazine-1-carboxylate involves several steps. A mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and hydrazine hydrate was refluxed in absolute ethanol for 8 hours .


Molecular Structure Analysis

The structure of this compound was confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . It has a molecular weight of 254.33 . The storage temperature is recommended to be at refrigerator levels .

Scientific Research Applications

Synthesis in Drug Development

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate and its derivatives are frequently used as intermediates in the synthesis of various biologically active compounds. For example, it is a key intermediate in the synthesis of Vandetanib, a therapeutic agent used in cancer treatment (Wang, Wang, Tang, & Xu, 2015). Similarly, derivatives of this compound have been employed in the synthesis of crizotinib, another important drug used in cancer therapy (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Structural and Molecular Studies

This compound has also been studied for its structural properties. For instance, X-ray studies have been used to explore the structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, revealing details about its molecular packing and hydrogen bonding patterns (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Role in Stereoselective Synthesis

The compound plays a significant role in stereoselective synthesis, which is crucial for creating specific enantiomers of biologically active molecules. One study demonstrated the use of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, highlighting its importance in the preparation of complex molecular structures (Moskalenko & Boev, 2014).

Applications in Molecular Synthesis

Further research demonstrates the versatility of this compound in molecular synthesis. For example, it has been used to synthesize tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a scaffold for the preparation of substituted piperidines (Harmsen, Sydnes, Törnroos, & Haug, 2011). Another study focused on its use in creating cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative, important in the field of biochemistry and pharmaceuticals (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

As an Intermediate for Anticancer Drugs

A study detailed the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, from piperidin-4-ylmethanol, illustrating another crucial application in drug development (Zhang, Ye, Xu, & Xu, 2018).

Crystal and Molecular Structure Analysis

Research has also focused on the crystal and molecular structure of related compounds, providing insight into their molecular geometry and interactions. For instance, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Safety and Hazards

The safety information available indicates that this compound has several hazard statements including H302, H315, H319, H335 . The precautionary statement includes P261 . The safety pictograms include GHS07 .

Properties

IUPAC Name

tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10-11,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBVBNNQZAWHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (60 g) in diethylether (150 mL) were added a solution of sodium cyanide (32.4 g) in water (100 mL) and concentrated hydrochloric acid (55 mL) by small portions at 0° C. The reaction system was stirred for 4 hr, and the organic layer was washed with brine, dried, and concentrated to give the title compound (67.0 g).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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